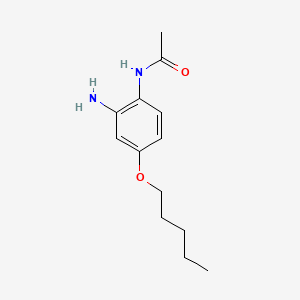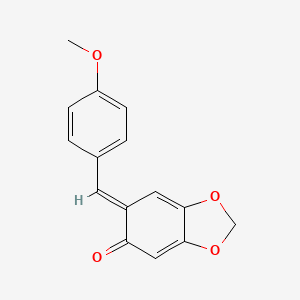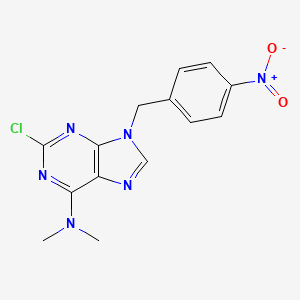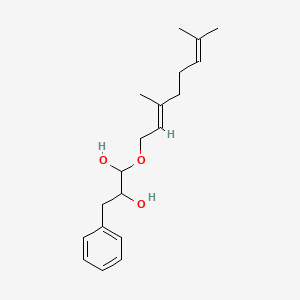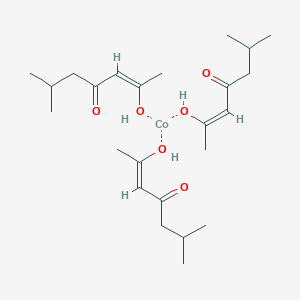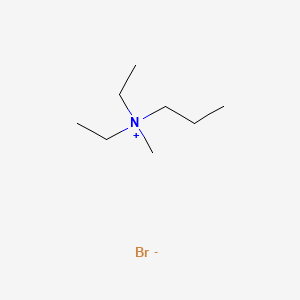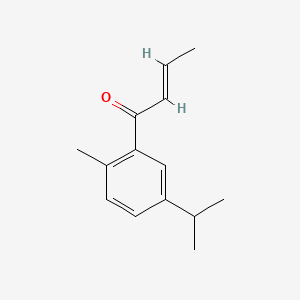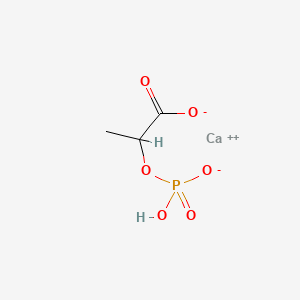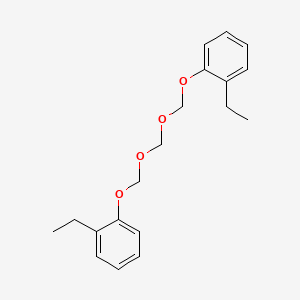![molecular formula C25H36O2 B12666848 2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] CAS No. 94021-14-4](/img/structure/B12666848.png)
2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] is a phenolic antioxidant commonly used to increase oxidation stability in various industries, particularly in rubber and plastic manufacturing . This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and performance of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] typically involves the condensation of 4-tert-butyl-3,6-xylenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Substitution: Various alkylated or arylated phenolic compounds.
Applications De Recherche Scientifique
2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] has a wide range of applications in scientific research:
Mécanisme D'action
The antioxidant properties of 2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This action prevents the initiation and propagation of oxidative chain reactions. The compound also interacts with various molecular targets, including enzymes involved in oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in the rubber and plastic industries.
2,6-Di-tert-butyl-4-methylphenol:
Bisphenol AF: Used in the production of high-performance polymers and as an antioxidant.
Uniqueness
2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to form a stable methylene bridge between phenolic units contributes to its superior performance in preventing oxidative degradation .
Propriétés
Numéro CAS |
94021-14-4 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxy-3,6-dimethylphenyl)methyl]-3,6-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)16(3)18(22(14)26)13-19-17(4)21(25(8,9)10)12-15(2)23(19)27/h11-12,26-27H,13H2,1-10H3 |
Clé InChI |
DJSBWVGTMWCHHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)CC2=C(C(=CC(=C2C)C(C)(C)C)C)O)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


